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Compound of Interest

Compound Name: Apimostinel

Cat. No.: B605535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Apimostinel
(GATE-202), a novel N-methyl-D-aspartate receptor (NMDAR) modulator, in neuroscience

research. Apimostinel has demonstrated potential as a rapid-acting antidepressant and is

currently under investigation for major depressive disorder (MDD). This guide covers its

mechanism of action, preclinical and clinical data, and detailed experimental protocols to

facilitate further research into its therapeutic potential.

Introduction to Apimostinel
Apimostinel is a next-generation intravenous NMDAR modulator that acts as a positive

allosteric modulator at a unique binding site on the receptor, independent of the glycine site.[1]

[2] This mechanism enhances NMDAR-mediated synaptic plasticity, which is crucial for

learning, memory, and mood regulation.[1][2] Structurally, it is an amidated tetrapeptide, a

modification of its predecessor rapastinel (GLYX-13), with a benzyl group addition that

enhances its metabolic stability, pharmacokinetic profile, and potency.[1] Notably, Apimostinel
is reported to be 1000-fold more potent than rapastinel in vitro. A key advantage of

Apimostinel is its favorable safety profile, lacking the psychotomimetic or dissociative side

effects associated with NMDAR antagonists like ketamine.
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Apimostinel's therapeutic effects are believed to stem from its ability to rapidly induce

neuroplastic changes. Unlike NMDAR antagonists, Apimostinel enhances receptor function,

leading to a cascade of downstream signaling events that promote synaptogenesis.

The proposed signaling pathway for Apimostinel is as follows:

Positive Allosteric Modulation of NMDAR: Apimostinel binds to a unique site on the

NMDAR, increasing its sensitivity to the endogenous co-agonist glycine. This enhances

receptor activation in the presence of glutamate.

Increased AMPA Receptor Throughput: The potentiation of NMDAR function leads to an

increase in the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

receptors, which are critical for fast synaptic transmission.

BDNF Release: The enhanced glutamatergic signaling triggers the release of Brain-Derived

Neurotrophic Factor (BDNF).

Activation of mTOR Signaling: BDNF activates the mammalian target of rapamycin (mTOR)

signaling pathway, a key regulator of protein synthesis and cell growth.

Synaptogenesis: The activation of the mTOR pathway promotes the synthesis of synaptic

proteins, leading to an increase in the number and function of synapses, particularly in brain

regions implicated in depression, such as the prefrontal cortex.

Signaling Pathway Diagram
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Caption: Apimostinel's signaling cascade.

Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical

studies of Apimostinel.

Table 1: Preclinical Data
Experimental Model Key Findings Reference

In vitro potency
1000-fold more potent than

rapastinel.

Animal models of depression

Rapid and potent

antidepressant effects

observed.

Preclinical metaplasticity

A single dose enhanced Long-

Term Potentiation (LTP) with

effects lasting 7 days.

Preclinical safety

Lacks sedative, ataxic, and

motor impairment effects seen

with NMDAR antagonists.
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Note: Specific dose-response data from preclinical behavioral tests are not publicly available.

Table 2: Clinical Data
Study Phase Population Doses Tested Key Findings Reference

Phase 1

Healthy

Volunteers

(n=40)

Single and

multiple

ascending

doses: 1mg,

5mg, 10mg,

25mg

- Generally safe

and well-

tolerated. - No

psychotomimetic

or dissociative

effects observed.

- Dose-

dependent

increase in

qEEG alpha

power, a

biomarker of

NMDAR target

activation.

Phase 2a

Major

Depressive

Disorder (MDD)

10mg (single IV

dose)

- Rapid and

statistically

significant

antidepressant

effects at 24

hours

(p=0.0034). -

Effects lasted up

to seven days.

Phase 2

(NCT06400121)

Major

Depressive

Disorder (MDD)

10mg (single IV

dose)

- Ongoing study

combining

Apimostinel with

Automated Self-

Association

Training (ASAT).

Note: Mean change in MADRS scores from the Phase 2a trial are not publicly available.
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Experimental Protocols
This section provides detailed methodologies for key experiments relevant to Apimostinel
research.

Preclinical Behavioral Assays
The FST is a widely used rodent behavioral test to screen for antidepressant efficacy. It is

based on the principle that an animal will cease escape-oriented behavior when placed in an

inescapable, stressful situation, and that this "behavioral despair" is reversed by effective

antidepressant treatment.

Protocol:

Apparatus: A transparent cylindrical container (e.g., 25 cm tall, 10 cm in diameter) filled with

water (23-25°C) to a depth where the rodent cannot touch the bottom or escape.

Procedure:

Gently place the animal into the water-filled cylinder.

The total test duration is typically 6 minutes.

Record the entire session for later analysis.

The primary measure is the duration of immobility during the last 4 minutes of the test.

Immobility is defined as the lack of motion other than small movements necessary to keep

the head above water.

Data Analysis:

Score the duration of immobility.

A significant decrease in immobility time in the Apimostinel-treated group compared to

the vehicle control group is indicative of an antidepressant-like effect.

The NSFT assesses anxiety- and depression-like behavior by creating a conflict between the

drive to eat and the fear of a novel, brightly lit environment. Chronic antidepressant treatment is
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known to decrease the latency to begin eating in this paradigm.

Protocol:

Apparatus: A novel, open-field arena (e.g., a 50x50 cm box with 30 cm high walls) with a

single food pellet placed in the center. The arena should be brightly lit.

Procedure:

Food-deprive the animals for 24 hours prior to the test.

On the test day, place the animal in a corner of the open-field arena.

Start a timer and measure the latency (time taken) for the animal to approach and take the

first bite of the food pellet. The maximum test duration is typically 10-15 minutes.

Data Analysis:

The primary measure is the latency to the first bite.

A significant decrease in the latency to feed in the Apimostinel-treated group compared

to the vehicle control group suggests anxiolytic and/or antidepressant-like effects.

Clinical Research Protocols
qEEG is utilized in Apimostinel clinical trials to objectively measure target engagement and

pharmacodynamic effects in the brain.

Protocol:

EEG Recording:

Use a multi-channel EEG system to record brain electrical activity from the scalp.

Obtain baseline EEG recordings prior to Apimostinel administration.

Record EEG at multiple time points following drug administration to assess changes over

time.
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Data Analysis:

Process the raw EEG data to remove artifacts.

Perform spectral analysis to calculate the power in different frequency bands.

The key biomarker for Apimostinel is a dose-dependent increase in alpha power, which is

indicative of NMDAR modulation. Compare post-dose alpha power to baseline and to a

placebo group.

This protocol outlines the key elements of the ongoing Phase 2 trial (NCT06400121)

investigating the combination of Apimostinel and a digital therapeutic.

Experimental Workflow:

Screening
(MADRS ≥ 25)

Randomization

Group A:
Apimostinel (10mg IV)

+ Active ASAT

Group B:
Placebo (Saline IV)

+ Active ASAT

Group C:
Apimostinel (10mg IV)

+ Sham ASAT

ASAT/Sham Sessions
(Twice daily for 4 days)

Follow-up Assessments
(e.g., MADRS)
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Caption: Workflow for the Apimostinel and ASAT clinical trial.

ASAT Protocol:

Objective: To leverage the window of enhanced neuroplasticity induced by Apimostinel to
reinforce positive self-associations.

Procedure:

One day after the Apimostinel or placebo infusion, participants begin the ASAT or sham

training.

Training consists of twice-daily sessions for four consecutive days.

Each session involves computer-based tasks where participants are presented with

positive words and images of themselves to create positive associations.

The sham ASAT involves similar tasks but with neutral stimuli.

Primary Outcome: The primary efficacy endpoint is the change in the Montgomery-Åsberg

Depression Rating Scale (MADRS) total score from baseline.

Conclusion
Apimostinel represents a promising development in the field of psychiatry, offering a novel

mechanism of action with the potential for rapid antidepressant effects without the adverse side

effects of other glutamatergic modulators. The protocols and data presented in this guide are

intended to provide a solid foundation for researchers and clinicians interested in further

exploring the therapeutic applications of Apimostinel. Future research should focus on

elucidating the full dose-response relationship in both preclinical and clinical settings and

further investigating the long-term efficacy and safety of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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